molecular formula C9H17NO B2671019 6-Oxaspiro[3.5]nonan-9-ylmethanamine CAS No. 1554317-63-3

6-Oxaspiro[3.5]nonan-9-ylmethanamine

Cat. No.: B2671019
CAS No.: 1554317-63-3
M. Wt: 155.241
InChI Key: GLTFNYNQFSSZJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Oxaspiro[3.5]nonan-9-ylmethanamine is a chemical compound with the molecular formula C9H17NO. It is characterized by a spirocyclic structure, which includes an oxaspiro ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxaspiro[3.5]nonan-9-ylmethanamine typically involves the formation of the spirocyclic ring system followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxaspiro ring. The methanamine group can then be introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Oxaspiro[3.5]nonan-9-ylmethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

6-Oxaspiro[3.5]nonan-9-ylmethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of novel organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Oxaspiro[3.5]nonan-9-ylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Oxetan-2-ylmethanamine: Another spirocyclic amine with similar structural features.

    Spiro[4.5]decane-8-ylamine: A related compound with a different spirocyclic ring system.

    Spiro[3.4]octan-7-ylamine:

Uniqueness

6-Oxaspiro[3.5]nonan-9-ylmethanamine is unique due to its specific oxaspiro ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for the synthesis of novel compounds and exploration of new chemical space .

Properties

IUPAC Name

6-oxaspiro[3.5]nonan-9-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c10-6-8-2-5-11-7-9(8)3-1-4-9/h8H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTFNYNQFSSZJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)COCCC2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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